

# In Vitro Susceptibility of Leishmania Strains to Paromomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Paromomycin**, an aminoglycoside antibiotic, has demonstrated significant efficacy against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis. This guide provides a comparative overview of the in vitro susceptibility of different Leishmania strains to **Paromomycin**, supported by experimental data from multiple studies. The information presented herein is intended to assist researchers and drug development professionals in understanding the activity spectrum of **Paromomycin** and in designing further preclinical and clinical investigations.

## **Comparative Susceptibility Data**

The in vitro activity of **Paromomycin** varies considerably among different Leishmania species and even between strains of the same species. Susceptibility is typically assessed for both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage of the parasite. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of **Paromomycin** against a range of Leishmania species, as reported in various studies.



| Leishmania<br>Species                      | Strain(s)                                      | Parasite<br>Stage           | Assay Type                           | IC50 / EC50<br>(μΜ)             | Reference(s |
|--------------------------------------------|------------------------------------------------|-----------------------------|--------------------------------------|---------------------------------|-------------|
| L. donovani                                | Clinical<br>Isolates<br>(n=20)                 | Promastigote                | Not Specified                        | 29.8 ± 2.5                      | [1]         |
| Amastigote                                 | Not Specified                                  | 3.9 ± 0.3                   | [1]                                  |                                 |             |
| Nepalese Clinical Strains (PMM- resistant) | Promastigote                                   | Not Specified               | 104 - 481                            | [2]                             | _           |
| Amastigote                                 | Not Specified                                  | 32 - 195                    | [2]                                  |                                 |             |
| Antimony-<br>Resistant<br>Field Isolates   | Promastigote                                   | Not Specified               | 9-11 fold<br>increase from<br>parent | [3]                             |             |
| Amastigote                                 | Not Specified                                  | 4-fold increase from parent | [3]                                  |                                 | •           |
| L. mexicana                                | Not Specified                                  | Promastigote                | Growth<br>Inhibition                 | ~200                            | [4]         |
| L. (Viannia)<br>braziliensis               | Reference<br>Strains &<br>Clinical<br>Isolates | Promastigote                | Not Specified                        | 4.95 ± 2.81 to<br>148.03 ± 18.9 | [5]         |
| Amastigote                                 | Not Specified                                  | 0.62 ± 0.12 to<br>61 ± 9.48 | [5]                                  |                                 | _           |
| L.<br>(Leishmania)<br>amazonensis          | Reference<br>Strains &<br>Clinical<br>Isolates | Promastigote                | Not Specified                        | 28.58 ± 2.55<br>to 205 ± 7.04   | [5]         |



| Amastigote                     | Not Specified       | 0.57 (median of isolates) to 61 ± 9.48      | [5]                                          |          |        |
|--------------------------------|---------------------|---------------------------------------------|----------------------------------------------|----------|--------|
| M2269<br>(Reference<br>Strain) | Promastigote        | MTT Assay                                   | 14.5-fold<br>higher than<br>clinical isolate | [6]      |        |
| Amastigote                     | Not Specified       | 113-fold<br>higher than<br>clinical isolate | [6]                                          |          |        |
| L. (Viannia)<br>guyanensis     | Clinical<br>Isolate | Promastigote                                | Not Specified                                | Variable | [5][7] |
| Amastigote                     | Not Specified       | More active<br>than in<br>promastigote<br>s | [5][7]                                       |          |        |

# **Experimental Protocols**

The determination of in vitro susceptibility of Leishmania strains to **Paromomycin** generally follows a standardized workflow. The methodologies outlined below are a synthesis of protocols described in the cited literature.

#### **Parasite Culture**

- Promastigotes:Leishmania promastigotes are cultured axenically in liquid media such as M-199 or HOMEM, supplemented with fetal bovine serum (FBS), at a temperature of 24-26°C.
   [8] Parasites are typically harvested during the logarithmic phase of growth for use in susceptibility assays.
- Amastigotes: Intracellular amastigotes are cultured within a host macrophage cell line (e.g., J774, primary peritoneal macrophages) or as axenic amastigotes. For intracellular assays, host cells are infected with stationary-phase promastigotes.

## In Vitro Susceptibility Assays



- · Promastigote Susceptibility Assay:
  - Promastigotes are seeded in 96-well plates at a specific density (e.g., 5 x 10<sup>5</sup> cells/ml).
  - The parasites are exposed to serial dilutions of Paromomycin.
  - Plates are incubated for a defined period, typically 72 hours.[8]
  - Parasite viability is assessed using colorimetric or fluorometric methods such as the Alamar blue assay or MTT assay.[8][9] The fluorescence or absorbance is measured to determine the extent of growth inhibition.
  - The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curve.
- · Amastigote Susceptibility Assay:
  - Host macrophages are seeded in 96-well plates and allowed to adhere.
  - The macrophages are then infected with stationary-phase promastigotes.
  - After infection, extracellular promastigotes are removed, and the infected cells are exposed to serial dilutions of **Paromomycin**.
  - The plates are incubated for a specified period (e.g., 72 hours).
  - The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.[9]
  - The EC50 value, the concentration of the drug that reduces the parasite burden by 50%, is calculated.

# Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing Leishmania susceptibility and the proposed



mechanism of action of Paromomycin.



Click to download full resolution via product page

Caption: Experimental workflow for in vitro susceptibility testing of **Paromomycin** against Leishmania.





Click to download full resolution via product page

Caption: Proposed mechanism of action of **Paromomycin** in Leishmania.

### **Mechanism of Action and Resistance**

**Paromomycin** exerts its antileishmanial effect through multiple mechanisms. Primarily, it inhibits protein synthesis by binding to the 30S ribosomal subunit of the parasite.[4][10][11] This interaction disrupts the translation process, leading to the production of non-functional proteins and ultimately cell death.[10][11] Additionally, **Paromomycin** has been shown to decrease the mitochondrial membrane potential, suggesting that it also targets the parasite's energy metabolism.[8][12]

Resistance to **Paromomycin** in Leishmania has been observed in laboratory-selected strains. The primary mechanism of resistance appears to be a reduction in drug accumulation within the parasite.[8][12] This is associated with a decreased binding of **Paromomycin** to the cell surface.[8][12] Studies on resistant lines have shown less pronounced effects on both mitochondrial membrane potential and protein synthesis compared to wild-type strains.[8][12]

### Conclusion

**Paromomycin** demonstrates potent in vitro activity against a wide range of Leishmania species, particularly against the intracellular amastigote stage. However, the observed variability in susceptibility among different species and strains highlights the importance of species-specific evaluation of its efficacy. The dual mechanism of action, targeting both protein synthesis and mitochondrial function, makes it a valuable component of the antileishmanial



drug arsenal. Further research into the mechanisms of resistance is crucial for the development of strategies to prolong the clinical utility of this important drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. Genomic and Metabolomic Polymorphism among Experimentally Selected Paromomycin-Resistant Leishmania donovani Strains PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]
- 6. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility to paromomycin in clinical isolates and reference strains of Leishmania species responsible for tegumentary leishmaniasis in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paromomycin: uptake and resistance in Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paromomycin: uptake and resistance in Leishmania donovani PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Susceptibility of Leishmania Strains to Paromomycin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1663516#in-vitro-susceptibility-of-different-leishmania-strains-to-paromomycin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com